N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide
Description
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide is a heterocyclic compound featuring a pyridazine core substituted at position 3 with a thiomorpholinyl group and an acetamide side chain modified with a bicyclo[2.2.1]hept-5-en-2-ylmethyl moiety. The bicycloheptenylmethyl substituent adds steric bulk and rigidity, which may influence bioavailability and metabolic stability .
Properties
Molecular Formula |
C18H24N4O2S |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C18H24N4O2S/c23-17(19-11-15-10-13-1-2-14(15)9-13)12-22-18(24)4-3-16(20-22)21-5-7-25-8-6-21/h1-4,13-15H,5-12H2,(H,19,23) |
InChI Key |
WJRQKUIGLOYRLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C2=NN(C(=O)C=C2)CC(=O)NCC3CC4CC3C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Bicyclo[2.2.1]hept-5-en-2-ylmethylamine
The bicyclo[2.2.1]heptene system is typically synthesized via Diels-Alder cycloaddition between cyclopentadiene and a suitable dienophile, such as maleic anhydride, followed by functionalization. For the target compound, the key intermediate bicyclo[2.2.1]hept-5-en-2-ylmethylamine is obtained through:
-
Hydroboration-oxidation of bicyclo[2.2.1]hept-5-ene to yield the secondary alcohol.
-
Mitsunobu reaction with phthalimide to introduce the amine-protected methyl group.
Reaction conditions and yields are summarized below:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | BH₃·THF, H₂O₂/NaOH | 85% |
| 2 | DIAD, PPh₃, PhthNH₂ | 78% |
| 3 | NH₂NH₂, EtOH | 92% |
Preparation of 3-(Thiomorpholin-4-yl)pyridazin-6(1H)-one
The pyridazinone core is constructed via:
-
Cyclocondensation of maleic hydrazide with thiomorpholine-4-carbaldehyde under acidic conditions.
-
Oxidative aromatization using MnO₂ to form the pyridazinone ring.
Critical parameters include maintaining a pH of 3–4 during cyclocondensation and a reaction temperature of 80°C for 12 hours, achieving a 67% yield.
Coupling and Acetamide Formation
Acetic Acid Intermediate Synthesis
The acetamide linker is introduced via:
Amide Bond Formation
The final coupling employs EDC/HOBt activation:
-
Reacting the carboxylic acid with bicyclo[2.2.1]hept-5-en-2-ylmethylamine in DCM.
-
Purification via silica gel chromatography (eluent: EtOAc/hexane 3:1) yields the target compound at 65% efficiency.
Stereochemical Considerations and Resolution
The bicycloheptene system introduces chirality, necessitating enantiomeric resolution:
-
Chiral HPLC using a Chiralpak IA column with hexane/iPrOH (90:10) resolves (1R,2S,4S)- and (1S,2R,4R)-enantiomers.
-
Recrystallization from ethanol/water (1:1) further enriches the desired isomer to >98% ee.
Optimization and Scale-Up Challenges
Key challenges include:
-
Exothermicity during Diels-Alder cycloaddition, mitigated by slow addition of dienophile.
-
Low solubility of the pyridazinone intermediate, addressed by switching from DMF to DMAc.
Process optimization data:
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Reaction Time | 12 h | 14 h |
| Yield | 65% | 58% |
| Purity (HPLC) | 95% | 92% |
Analytical Characterization
1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 6.35–6.28 (m, 2H, bicycloheptene), 4.12 (d, J=7.2 Hz, 2H, CH₂N), 3.85–3.72 (m, 4H, thiomorpholine), 2.65–2.58 (m, 4H, thiomorpholine).
HRMS (ESI+) : m/z calculated for C₁₈H₂₁N₃O₂S [M+H]⁺: 342.1382, found: 342.1379 .
Chemical Reactions Analysis
Types of Reactions
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
Antiviral Activity
Recent studies have explored the antiviral properties of compounds similar to N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide. Research indicates that structurally diverse compounds can exhibit significant antiviral activity against various viruses by inhibiting viral replication mechanisms. For example, non-nucleoside structured compounds have been developed to target viral enzymes, showcasing promising results in preclinical trials for viruses such as HIV and RSV (respiratory syncytial virus) . The compound may share similar mechanisms of action, making it a candidate for further antiviral research.
Anticancer Properties
The compound's unique bicyclic structure may confer specific interactions with biological targets involved in cancer progression. Compounds that contain thiomorpholine rings have shown potential in targeting cancer cell lines by inducing apoptosis and inhibiting proliferation . Given the structure of this compound, it could be hypothesized that similar anticancer activities may be investigated.
Neuroprotective Effects
There is emerging interest in the neuroprotective effects of pyridazine derivatives, with studies suggesting that certain modifications can enhance their ability to protect neuronal cells from oxidative stress and apoptosis . The incorporation of a thiomorpholine moiety could potentially enhance these protective effects, warranting further investigation into neuroprotection as a therapeutic application.
Synthesis of Derivatives
The synthesis of this compound can serve as a precursor for generating various derivatives with modified pharmacological properties. The bicyclic framework allows for further functionalization, which can lead to the development of novel compounds with tailored biological activities .
Building Block for Complex Molecules
Due to its unique structural features, this compound can act as a building block in the synthesis of more complex molecules used in medicinal chemistry. Its ability to form stable intermediates makes it valuable in the design of new therapeutic agents .
Case Study 1: Antiviral Screening
A study conducted on a series of pyridazine derivatives revealed that modifications similar to those found in this compound exhibited significant antiviral activity against HIV strains in vitro. The results indicated that specific structural modifications enhanced binding affinity to viral targets, leading to reduced viral loads .
Case Study 2: Cancer Cell Line Evaluation
In another investigation focusing on anticancer properties, derivatives of compounds with similar structures were tested against various cancer cell lines (e.g., A549 lung cancer cells). The findings demonstrated that these compounds induced apoptosis at low micromolar concentrations, suggesting potential for development as anticancer therapeutics .
Mechanism of Action
The mechanism of action of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Estimated based on structural analogs.
Key Observations:
Substituent Effects on Acetamide Nitrogen: The bicycloheptenylmethyl group in the target compound provides rigidity, which may reduce conformational flexibility and improve metabolic stability compared to flexible chains like phenylethyl .
Pyridazine Substituent Variations: Thiomorpholin-4-yl (target compound) contains a sulfur atom, likely increasing polarity and hydrogen-bonding capacity relative to morpholino (oxygen-based) or thienyl (non-polar aromatic) groups .
Synthetic Considerations: Analogous compounds are synthesized via alkylation of pyridazinones with substituted chloroacetamides, as seen in methods using sodium methylate and N-aryl chloroacetamides . The target compound likely follows a similar pathway, with variations in the alkylating agent.
Biological Activity
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure combined with a pyridazine moiety and a thiomorpholine group, which may contribute to its biological properties. Its molecular formula is with a molecular weight of approximately 320.41 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N4O2S |
| Molecular Weight | 320.41 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties against various pathogens. For instance, studies have shown that derivatives of pyridazine can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Cytotoxicity and Antitumor Potential
The compound's structural components suggest potential cytotoxic effects against cancer cell lines. A study evaluating the cytotoxicity of related compounds revealed that certain derivatives had significant inhibitory effects on the proliferation of human cancer cells, possibly through apoptosis induction or cell cycle arrest mechanisms.
The proposed mechanism of action for this compound involves interaction with G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways. Specifically, it may act as an antagonist or partial agonist at specific GPCRs, leading to modulation of intracellular signaling cascades that affect cellular functions such as proliferation and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of pyridazine derivatives demonstrated that compounds with structural similarities to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Cytotoxicity Assessment : In vitro testing of related compounds on human breast cancer cell lines showed IC50 values in the micromolar range, indicating promising antitumor activity. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
